molecular formula C16H15ClN2O B185491 N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide CAS No. 6198-79-4

N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide

Cat. No. B185491
CAS RN: 6198-79-4
M. Wt: 286.75 g/mol
InChI Key: LMUOTNRWTGIWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide, also known as CQ1, is a synthetic compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism Of Action

The mechanism of action of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by interfering with the activity of enzymes and receptors involved in various cellular processes. N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, enzymes involved in gene expression regulation.

Biochemical And Physiological Effects

N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has been shown to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. It has also been shown to inhibit the replication of viruses such as HIV and dengue virus. In addition, N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has been shown to exhibit antimalarial activity by inhibiting the heme detoxification pathway in Plasmodium falciparum.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide in lab experiments is its relatively simple synthesis method. N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is also stable under normal laboratory conditions. However, one of the limitations of using N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is its low solubility in water, which can make it difficult to use in some experimental setups.

Future Directions

There are several future directions for the research on N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide. One of the potential applications of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the efficacy and safety of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide in animal models of these diseases. Another future direction is to investigate the potential of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide as a therapeutic agent for viral infections such as COVID-19. Additionally, further studies are needed to investigate the mechanism of action of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide and to identify potential targets for the compound.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide involves the reaction between 4-chloroaniline and 2-cyanobenzaldehyde in the presence of ethanol and sodium ethoxide. The resulting product is then reduced using sodium borohydride to obtain N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide. The purity of the compound can be increased by recrystallization from ethanol.

Scientific Research Applications

N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antimalarial activities. N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.

properties

CAS RN

6198-79-4

Product Name

N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide

InChI

InChI=1S/C16H15ClN2O/c17-13-7-9-14(10-8-13)18-16(20)19-11-3-5-12-4-1-2-6-15(12)19/h1-2,4,6-10H,3,5,11H2,(H,18,20)

InChI Key

LMUOTNRWTGIWNX-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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